molecular formula C8H9ClN2O B2827080 2-(3-chlorophenyl)-N'-hydroxyethanimidamide CAS No. 925252-77-3

2-(3-chlorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B2827080
CAS No.: 925252-77-3
M. Wt: 184.62
InChI Key: JUTJREHZYDXQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-N'-hydroxyethanimidamide (CAS 261623-65-8) is a substituted amidoxime derivative characterized by a 3-chlorophenyl group attached to an ethanimidamide backbone with a hydroxylamine substituent. This compound is structurally related to amidoximes, a class of molecules known for their chelating properties and applications in pharmaceuticals, agrochemicals, and coordination chemistry . Its molecular formula is C₉H₁₁ClN₃O, with a molecular weight of 213.66 g/mol. The 3-chlorophenyl group contributes to its lipophilicity, influencing its solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTJREHZYDXQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired ethanimidamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide (CAS 306937-33-7)

  • Structure : Differs by a 2-chloro-6-fluorophenyl substituent.
  • Properties: Increased halogenation enhances lipophilicity (predicted logP ~2.5) compared to the mono-chlorinated parent compound.
  • Applications : Fluorinated analogs are often explored for improved metabolic stability in drug discovery .

2-(4-Chlorophenyl)-N'-hydroxyethanimidamide

  • Structure : Features a para-chlorophenyl group.
  • Such positional isomers are critical in optimizing ligand-receptor interactions .

Analogs with Heterocyclic or Aliphatic Substituents

2-(Diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0)

  • Structure: Replaces the aromatic chlorophenyl group with a diethylamino moiety.
  • Properties: The aliphatic amino group increases basicity (pKa ~9.5) and water solubility. This compound is a precursor in synthesizing metal-chelating agents .

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide

  • Structure : Incorporates a piperazine ring linked to the 3-chlorophenyl group.
  • Properties : The piperazine moiety enhances hydrogen-bonding capacity and solubility in polar solvents. Such derivatives are studied for CNS-targeted therapeutics due to piperazine’s affinity for neurotransmitter receptors .

Functional Group Modifications

(Z)-2-(3-Chlorophenyl)-N'-cyanoethenimidamide

  • Structure: Replaces the hydroxylamine group with a cyano substituent.
  • Properties: The cyano group increases electron-withdrawing effects, altering reactivity in nucleophilic additions. This modification is relevant in synthesizing heterocycles like triazoles .

2-(Benzyloxy)-N'-hydroxyethanimidamide (CAS 291771-21-6)

  • Structure : Substitutes the chlorophenyl group with a benzyloxy chain.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-(3-Chlorophenyl)-N'-hydroxyethanimidamide 3-chlorophenyl 213.66 261623-65-8 Chelation, intermediate in drug synthesis
2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide 2-chloro-6-fluorophenyl 230.64 306937-33-7 Enhanced metabolic stability
2-(Diethylamino)-N'-hydroxyethanimidamide Diethylamino 145.21 89599-94-0 Metal chelation, water-soluble precursor
2-(Benzyloxy)-N'-hydroxyethanimidamide Benzyloxy 180.20 291771-21-6 Hydrophobic binding in enzyme inhibition

Research Findings and Implications

  • Halogen Effects : Chlorine and fluorine substituents significantly influence lipophilicity and electronic properties. Meta-chloro substitution (as in the parent compound) balances steric and electronic effects for optimal reactivity .
  • Piperazine Derivatives : The addition of a piperazine ring (e.g., 2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide) improves solubility and CNS bioavailability, making it a candidate for neuropharmacological agents .

Biological Activity

2-(3-chlorophenyl)-N'-hydroxyethanimidamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine in the presence of a base like sodium hydroxide. The reaction conditions, including temperature and time, are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to induce p53-dependent growth inhibition in human cancer cell lines, which is critical for tumor suppression .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways remain an area of ongoing research, but initial findings suggest that it may influence kinase activity and apoptotic pathways .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme binding, apoptosis induction
2-(4-chlorophenyl)-N'-hydroxyethanimidamideModerateLimitedUnknown
2-(3-bromophenyl)-N'-hydroxyethanimidamideYesModerateUnknown

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. This positions it as a promising candidate for further development in antimicrobial therapies.
  • Cancer Cell Line Studies : In a series of experiments involving HCT116 colorectal cancer cells, the compound showed significant antiproliferative effects with a GI50 value ranging from 0.09 to 3.10 µM. These findings indicate its potential for selective targeting of cancer cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.